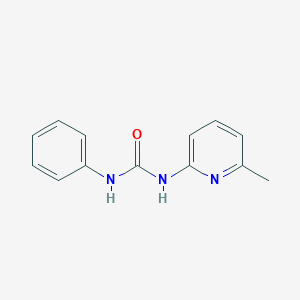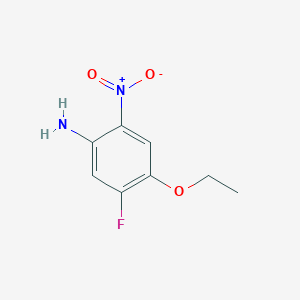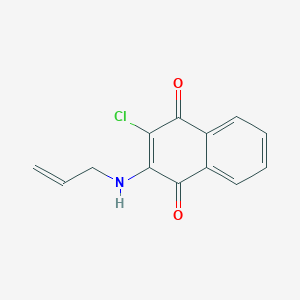![molecular formula C17H16BrN5O3 B187897 5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile CAS No. 5844-03-1](/img/structure/B187897.png)
5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as BRD0705 and has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of BRD0705 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, it has been found to inhibit the activity of the enzyme bromodomain-containing protein 4 (BRD4), which plays a key role in regulating gene expression.
Biochemical and Physiological Effects:
BRD0705 has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. Additionally, it has been found to have antioxidant properties and may have potential use in treating oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using BRD0705 in lab experiments is that it has been well-studied and its properties are well-understood. Additionally, it has been found to have a variety of potential applications in scientific research. However, one limitation is that it may not be suitable for all types of experiments, as its effects may vary depending on the specific cell type or tissue being studied.
Future Directions
There are several potential future directions for research on BRD0705. One area of interest is in the development of new cancer treatments based on its anticancer properties. Additionally, further research may be done to better understand its mechanism of action and to identify other potential applications in scientific research. Finally, research may be done to optimize the synthesis method for BRD0705, with the goal of making it more accessible and cost-effective for use in lab experiments.
Synthesis Methods
The synthesis of BRD0705 involves several steps, starting with the reaction between 3-bromo-4,5-dimethoxybenzaldehyde and ethyl cyanoacetate to form the intermediate compound 3-bromo-4,5-dimethoxyphenylacrylic acid ethyl ester. This intermediate is then reacted with 5-amino-1-(2-hydroxyethyl)pyrazole-4-carbonitrile to form the final product, BRD0705.
Scientific Research Applications
BRD0705 has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been found to have anti-inflammatory properties and may have potential use in treating inflammatory diseases.
properties
CAS RN |
5844-03-1 |
|---|---|
Product Name |
5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
Molecular Formula |
C17H16BrN5O3 |
Molecular Weight |
418.2 g/mol |
IUPAC Name |
5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C17H16BrN5O3/c1-25-14-7-10(6-13(18)16(14)26-2)5-11(8-19)15-12(9-20)17(21)23(22-15)3-4-24/h5-7,24H,3-4,21H2,1-2H3/b11-5+ |
InChI Key |
CXNUJQORBQTHPV-VZUCSPMQSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)Br)OC |
SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)Br)OC |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)Br)OC |
Other CAS RN |
5844-03-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)




![N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B187826.png)
![Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B187827.png)
![Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B187828.png)
![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B187830.png)
![3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid](/img/structure/B187831.png)

![5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187834.png)
